Enhanced Lipophilicity Relative to 2-Methyl-5-nitropyridine
2-Isopropyl-5-nitropyridine exhibits a significantly higher computed partition coefficient (LogP) compared to its 2-methyl analog, indicating greater lipophilicity that can influence membrane permeability and distribution in biological systems [1].
| Evidence Dimension | Lipophilicity (LogP) |
|---|---|
| Target Compound Data | LogP = 2.64 (calculated) |
| Comparator Or Baseline | 2-Methyl-5-nitropyridine (CAS 21203-68-9), LogP = 1.82 (calculated) |
| Quantified Difference | ΔLogP = +0.82 (approximately 45% higher) |
| Conditions | Calculated values; specific computational method not specified |
Why This Matters
Higher lipophilicity can improve the pharmacokinetic profile of drug candidates derived from this intermediate, making it a more suitable starting material for central nervous system (CNS) and intracellular targets.
- [1] m.chem960.com. (n.d.). 131941-21-4 (5-Nitro-2-isopropylpyridine, 2-Isopropyl-5-nitropyridine). Chemical Properties. View Source
- [2] Molbase. (n.d.). 2-Methyl-5-nitropyridine (CAS 21203-68-9). Property Data. View Source
